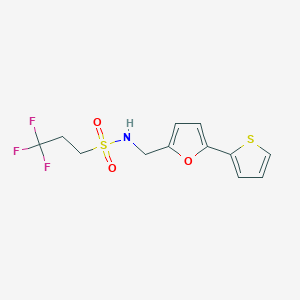

3,3,3-trifluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)propane-1-sulfonamide

Description

3,3,3-Trifluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)propane-1-sulfonamide is a sulfonamide derivative featuring a trifluoropropyl group and a heterocyclic furan-thiophene scaffold. The compound’s structure combines electron-withdrawing trifluoromethyl groups with aromatic heterocycles, which are common motifs in medicinal chemistry and materials science.

Properties

IUPAC Name |

3,3,3-trifluoro-N-[(5-thiophen-2-ylfuran-2-yl)methyl]propane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3NO3S2/c13-12(14,15)5-7-21(17,18)16-8-9-3-4-10(19-9)11-2-1-6-20-11/h1-4,6,16H,5,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGMISNGAAJDEOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(O2)CNS(=O)(=O)CCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-trifluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)propane-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of palladium-catalyzed cyclization-isomerization reactions. For instance, 3,3,3-trifluoroprop-1-en-2-yl-substituted furans can be synthesized via palladium-catalyzed cyclization-isomerization of 1,1,1-trifluoro-2-[(tert-butyldimethylsilyloxy)methyl]-3-alkynylbut-2-en-1-ols .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the use of palladium-catalyzed reactions and other transition metal-catalyzed processes are common in the synthesis of similar compounds. These methods offer high yields and selectivity, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,3,3-trifluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)propane-1-sulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

3,3,3-trifluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)propane-1-sulfonamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 3,3,3-trifluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)propane-1-sulfonamide involves its interaction with specific molecular targets. For instance, similar compounds have been shown to inhibit carboxylesterase activity and mitochondrial complex II activity . The trifluoromethyl group and the heterocyclic moieties play crucial roles in its biological activity.

Comparison with Similar Compounds

Research Implications

The trifluoropropyl group in 3,3,3-trifluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)propane-1-sulfonamide offers distinct advantages in electronic modulation and stability over non-fluorinated analogues. Comparative studies with ranitidine-like compounds suggest opportunities in targeting enzyme active sites, while structural parallels with gold-catalyzed intermediates (1l, int-8) highlight its versatility in organometallic chemistry .

Biological Activity

3,3,3-Trifluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)propane-1-sulfonamide is a fluorinated thiophene derivative with potential therapeutic applications. Its unique structure, featuring a trifluoromethyl group and a sulfonamide moiety, enhances its biological activity profile. This article reviews the compound's biological activities, including its enzyme inhibition capabilities and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 339.4 g/mol. The presence of the trifluoromethyl group contributes to increased lipophilicity and metabolic stability, making it suitable for pharmaceutical applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂F₃NO₃S₂ |

| Molecular Weight | 339.4 g/mol |

| CAS Number | 2034435-72-6 |

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities. Notably, studies have focused on its role as an inhibitor of various enzymes involved in inflammatory and disease processes.

Enzyme Inhibition

- Neutrophil Elastase Inhibition : The compound has been identified as a dual inhibitor of neutrophil elastase and other proteases involved in inflammation. This inhibition is crucial for developing therapeutics targeting diseases characterized by excessive inflammation.

- Cyclooxygenase (COX) Inhibition : Similar compounds have shown COX-2 inhibitory activity, which is significant for anti-inflammatory therapies. The selectivity towards COX-2 over COX-1 can reduce gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets:

- Enzyme Binding : Molecular docking studies suggest that the compound binds effectively to active sites of target enzymes, inhibiting their activity.

- Modulation of Signaling Pathways : It may disrupt protein-protein interactions or modulate signaling pathways critical for inflammatory responses.

Study on Antidepressant-Like Effects

A recent study evaluated the antidepressant-like effects of related compounds that modulate the serotonergic system. These findings suggest potential applications in treating Major Depressive Disorder (MDD), highlighting the importance of exploring diverse chemical entities for new therapeutic options .

Comparative Analysis with Other Compounds

Compounds structurally related to this compound have been assessed for their biological activities:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.